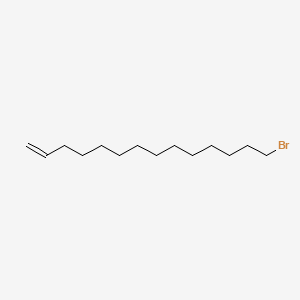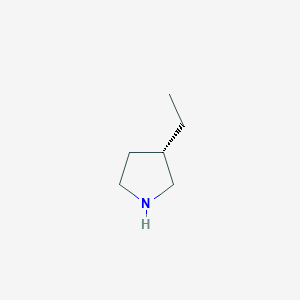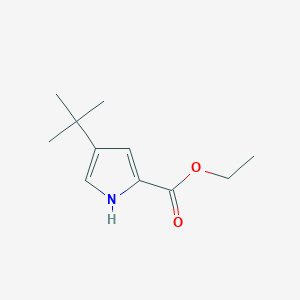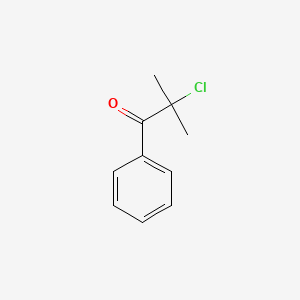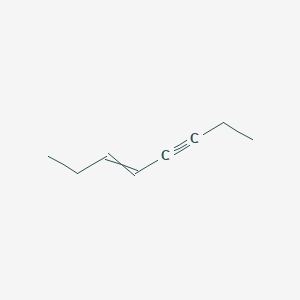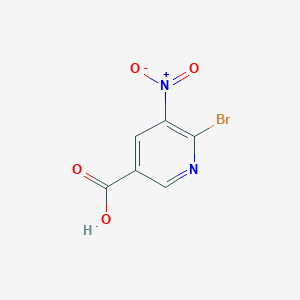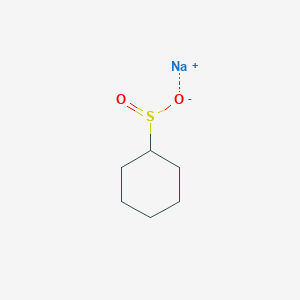
Cyclohexanesulfinic acid sodium salt
Vue d'ensemble
Description
Cyclohexanesulfinic acid sodium salt is an organic compound with the molecular formula C₆H₁₁NaO₂S. It is a white to faintly beige powder or fine crystals. This compound is known for its role as an ionic hydrophobic excipient, which can significantly decrease the viscosity of concentrated aqueous solutions of proteins such as bovine serum albumin and γ-globulin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanesulfinic acid sodium salt can be synthesized through the reaction of cyclohexylamine with sulfur dioxide and sodium hydroxide. The reaction typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with sulfur dioxide to form cyclohexanesulfinic acid.
Neutralization: The cyclohexanesulfinic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanesulfonic acid.
Reduction: It can be reduced to cyclohexylamine.
Substitution: It can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cyclohexanesulfonic acid.
Reduction: Cyclohexylamine.
Substitution: Products vary based on the nucleophile used in the reaction
Applications De Recherche Scientifique
Cyclohexanesulfinic acid sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an ionic hydrophobic excipient.
Biology: Employed in studies involving protein solutions to reduce viscosity.
Medicine: Investigated for its potential use in drug formulations to improve solubility and stability.
Industry: Utilized in the production of various chemical products and as an additive in formulations to enhance properties such as viscosity and solubility
Mécanisme D'action
The mechanism of action of cyclohexanesulfinic acid sodium salt involves its interaction with proteins and other molecules to reduce viscosity and enhance solubility. It acts by disrupting intermolecular interactions, leading to a decrease in the overall viscosity of concentrated solutions. This property is particularly useful in the formulation of therapeutic proteins and other biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanesulfonic acid sodium salt
- Cyclohexylamine
- Sodium benzenesulfonate
Uniqueness
Cyclohexanesulfinic acid sodium salt is unique due to its specific structure, which allows it to act as an effective ionic hydrophobic excipient. This property distinguishes it from other similar compounds, making it particularly valuable in applications requiring viscosity reduction and solubility enhancement .
Propriétés
IUPAC Name |
sodium;cyclohexanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOSCBDFLPBMCB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




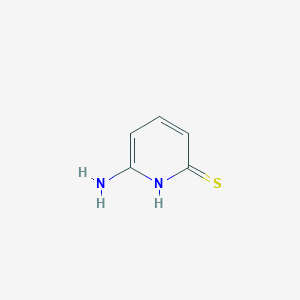
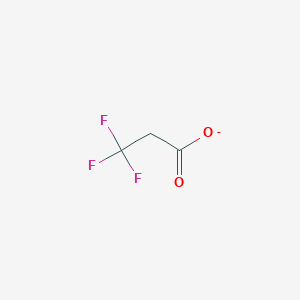
![N-[3-(Methylsulfanyl)propyl]aniline](/img/structure/B3193710.png)

